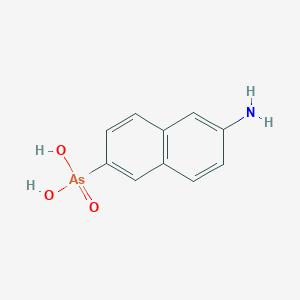
(6-Aminonaphthalen-2-yl)arsonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Aminonaphthalen-2-yl)arsonic acid: is an organic compound that contains both an aromatic naphthalene ring and an arsonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminonaphthalen-2-yl)arsonic acid typically involves the reaction of 6-aminonaphthalene with arsenic acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the temperature and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (6-Aminonaphthalen-2-yl)arsonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The aromatic ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenate derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: (6-Aminonaphthalen-2-yl)arsonic acid is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which (6-Aminonaphthalen-2-yl)arsonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The arsonic acid group can form bonds with various biological molecules, potentially altering their function and activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- (4-Aminonaphthalen-1-yl)arsonic acid
- (5-Aminonaphthalen-2-yl)arsonic acid
Comparison: Compared to these similar compounds, (6-Aminonaphthalen-2-yl)arsonic acid has unique structural features that may influence its reactivity and interactions with other molecules
Eigenschaften
CAS-Nummer |
5450-69-1 |
|---|---|
Molekularformel |
C10H10AsNO3 |
Molekulargewicht |
267.11 g/mol |
IUPAC-Name |
(6-aminonaphthalen-2-yl)arsonic acid |
InChI |
InChI=1S/C10H10AsNO3/c12-10-4-2-7-5-9(11(13,14)15)3-1-8(7)6-10/h1-6H,12H2,(H2,13,14,15) |
InChI-Schlüssel |
JBCHFIJBSDRMPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)[As](=O)(O)O)C=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



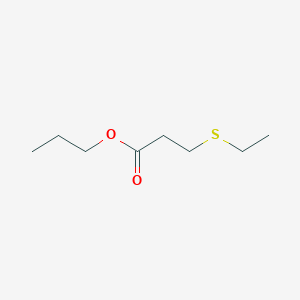
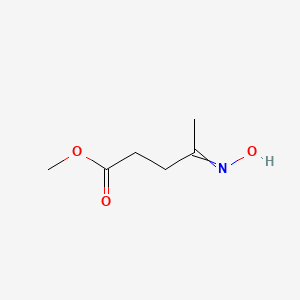
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)
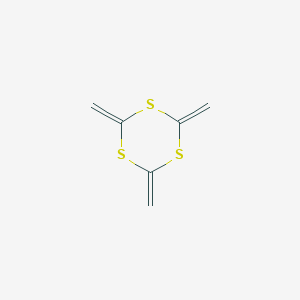
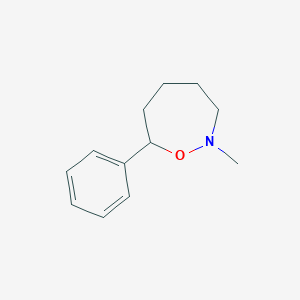
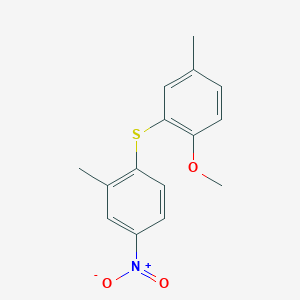

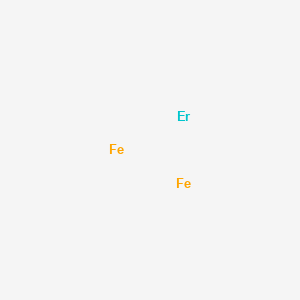
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14739461.png)
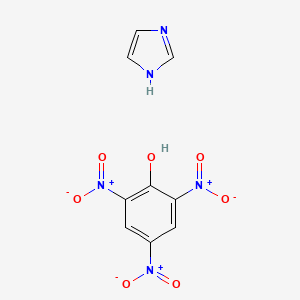
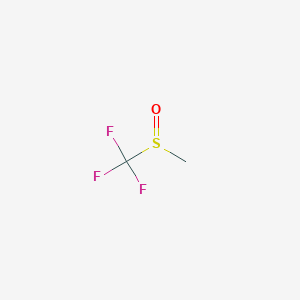
![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
